Cas no 58688-76-9 (Acetamide, N-[2-nitro-4-(4-nitrophenoxy)phenyl]-)

Acetamide, N-[2-nitro-4-(4-nitrophenoxy)phenyl]- is a nitro-substituted aromatic compound featuring both acetamide and nitrophenoxy functional groups. Its structure suggests potential utility as an intermediate in organic synthesis, particularly in the development of agrochemicals or pharmaceuticals. The presence of electron-withdrawing nitro groups enhances reactivity, making it suitable for further functionalization or coupling reactions. This compound may exhibit stability under controlled conditions, facilitating handling in laboratory settings. Its well-defined molecular architecture allows for precise modifications, supporting research in heterocyclic and polyaromatic systems. Analytical applications may include its use as a reference standard in chromatographic or spectroscopic studies.
Acetamide, N-[2-nitro-4-(4-nitrophenoxy)phenyl]- structure
58688-76-9 structure
Product Name:Acetamide, N-[2-nitro-4-(4-nitrophenoxy)phenyl]-
CAS No:58688-76-9
MF:C14H11N3O6
MW:317.253643274307
CID:341235
PubChem ID:3760920
Update Time:2025-06-14

Acetamide, N-[2-nitro-4-(4-nitrophenoxy)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-[2-nitro-4-(4-nitrophenoxy)phenyl]-
    • N-[2-nitro-4-(4-nitrophenoxy)phenyl]acetamide
    • Acetamide,N-[2-nitro-4-(4-nitrophenoxy)phenyl]-
    • DTXSID40396050
    • F18078
    • 58688-76-9
    • SCHEMBL10902768
    • Inchi: 1S/C14H11N3O6/c1-9(18)15-13-7-6-12(8-14(13)17(21)22)23-11-4-2-10(3-5-11)16(19)20/h2-8H,1H3,(H,15,18)
    • InChI Key: JMGAVNHGBJHONY-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)[N+](=O)[O-])C1C=CC(=C(C=1)[N+](=O)[O-])NC(C)=O

Computed Properties

  • Exact Mass: 317.06483
  • Monoisotopic Mass: 317.065
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 452
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 130Ų

Experimental Properties

  • PSA: 124.61

Acetamide, N-[2-nitro-4-(4-nitrophenoxy)phenyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1255606-1mg
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]acetamide
58688-76-9 97%
1mg
$220 2024-06-05
1PlusChem
1P01FAYN-1mg
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]acetamide
58688-76-9 97%
1mg
$99.00 2023-12-16
A2B Chem LLC
AX92863-1mg
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]acetamide
58688-76-9 97%
1mg
$70.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629355-1mg
N-(2-nitro-4-(4-nitrophenoxy)phenyl)acetamide
58688-76-9 98%
1mg
¥672.00 2024-05-07
eNovation Chemicals LLC
Y1255606-25mg
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]acetamide
58688-76-9 97%
25mg
$3740 2025-02-21
eNovation Chemicals LLC
Y1255606-1mg
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]acetamide
58688-76-9 97%
1mg
$230 2025-02-21
eNovation Chemicals LLC
Y1255606-25mg
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]acetamide
58688-76-9 97%
25mg
$3535 2024-06-05
eNovation Chemicals LLC
Y1255606-1mg
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]acetamide
58688-76-9 97%
1mg
$230 2025-02-28
eNovation Chemicals LLC
Y1255606-25mg
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]acetamide
58688-76-9 97%
25mg
$3740 2025-02-28

Additional information on Acetamide, N-[2-nitro-4-(4-nitrophenoxy)phenyl]-

Recent Advances in the Study of Acetamide, N-[2-nitro-4-(4-nitrophenoxy)phenyl]- (CAS: 58688-76-9)

Acetamide, N-[2-nitro-4-(4-nitrophenoxy)phenyl]- (CAS: 58688-76-9) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

Recent studies have highlighted the unique structural properties of Acetamide, N-[2-nitro-4-(4-nitrophenoxy)phenyl]-, which make it a promising candidate for further investigation. The compound's nitro and phenoxy functional groups are believed to contribute to its biological activity, particularly in modulating enzyme function and interacting with cellular targets. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize its molecular structure and confirm its purity.

In vitro and in vivo studies have demonstrated that Acetamide, N-[2-nitro-4-(4-nitrophenoxy)phenyl]- exhibits notable pharmacological effects. For instance, it has shown inhibitory activity against specific enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Additionally, preliminary data indicate that the compound may possess antimicrobial properties, making it a subject of interest in the fight against antibiotic-resistant pathogens.

The synthesis of Acetamide, N-[2-nitro-4-(4-nitrophenoxy)phenyl]- has been optimized in recent years to improve yield and scalability. Novel synthetic routes have been developed, leveraging green chemistry principles to minimize environmental impact. These advancements are critical for facilitating large-scale production and enabling further preclinical and clinical studies.

Despite these promising findings, challenges remain in the development of Acetamide, N-[2-nitro-4-(4-nitrophenoxy)phenyl]- as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive pharmacokinetic and toxicological studies. Researchers are also exploring structural modifications to enhance its efficacy and reduce adverse effects.

In conclusion, Acetamide, N-[2-nitro-4-(4-nitrophenoxy)phenyl]- represents a compound with significant potential in the pharmaceutical and chemical biology fields. Ongoing research is expected to shed more light on its mechanisms of action and therapeutic applications. Collaborative efforts between academia and industry will be essential to translate these findings into viable clinical solutions.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.